molecular formula C7H13NO B14913957 ((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol

((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol

Cat. No.: B14913957
M. Wt: 127.18 g/mol
InChI Key: WRSGRGUSVPGMJI-LYFYHCNISA-N
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Description

((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol: is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate bicyclic precursor.

    Reaction Conditions: The precursor undergoes a series of reactions, including reduction and substitution reactions, to introduce the hydroxyl group at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of ((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the nitrogen atom within the bicyclic structure play crucial roles in its reactivity and interactions. These interactions can affect various biological processes, making the compound of interest for therapeutic research.

Comparison with Similar Compounds

((1S,2S,5R)-3-Methyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol: can be compared with other similar compounds, such as:

These compounds share a similar bicyclic structure but differ in the functional groups attached to the bicyclic framework. The presence of the hydroxyl group and the nitrogen atom in This compound

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

[(1S,2S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-2-yl]methanol

InChI

InChI=1S/C7H13NO/c1-8-3-5-2-6(5)7(8)4-9/h5-7,9H,2-4H2,1H3/t5-,6-,7+/m0/s1

InChI Key

WRSGRGUSVPGMJI-LYFYHCNISA-N

Isomeric SMILES

CN1C[C@@H]2C[C@@H]2[C@H]1CO

Canonical SMILES

CN1CC2CC2C1CO

Origin of Product

United States

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